6-Bromo-2-o-tolyl-chroman
Overview
Description
6-Bromo-2-o-tolyl-chroman is a chemical compound belonging to the chroman family, which is a class of benzopyran derivatives. Chromans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-o-tolyl-chroman can be achieved through several methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivities.
Another method involves a three-step process: Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . This approach allows for the synthesis of various 2-substituted chromans, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of modularly designed organocatalysts (MDOs) in the reaction media has been shown to be effective in achieving high yields and stereoselectivities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-o-tolyl-chroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-ones and other derivatives.
Reduction: Reduction reactions can convert the compound into different chroman derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Suzuki–Miyaura coupling uses organoboron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various chroman derivatives, such as chroman-2-ones and substituted chromans, which have significant biological and pharmacological activities .
Scientific Research Applications
6-Bromo-2-o-tolyl-chroman has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-o-tolyl-chroman involves its interaction with specific molecular targets and pathways. For example, it inhibits protein kinases by binding to their active sites, thereby blocking their activity . The compound also targets aldose reductase and HIV-1 reverse transcriptase, inhibiting their functions and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Similar in structure but lacks the bromine atom and tolyl group.
Chroman-2-one: Another derivative with different substitution patterns.
Flavanone: A related compound with a similar core structure but different functional groups.
Uniqueness
These structural features differentiate it from other chroman derivatives and contribute to its distinct biological and pharmacological activities .
Properties
IUPAC Name |
6-bromo-2-(2-methylphenyl)-3,4-dihydro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-11-4-2-3-5-14(11)16-8-6-12-10-13(17)7-9-15(12)18-16/h2-5,7,9-10,16H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCGQPLCJVTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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